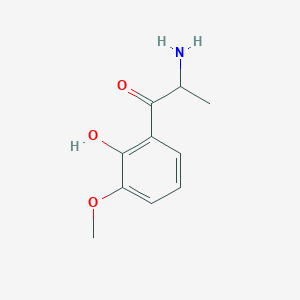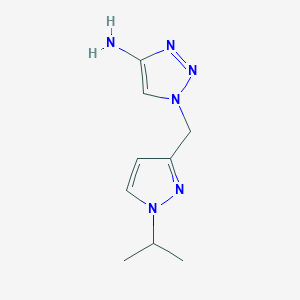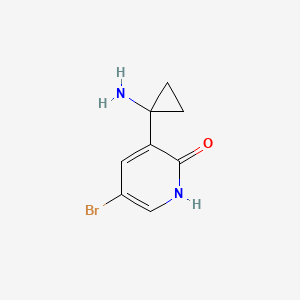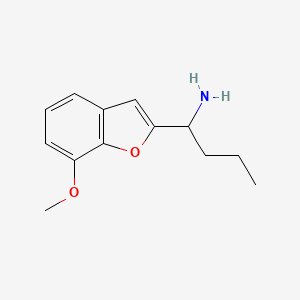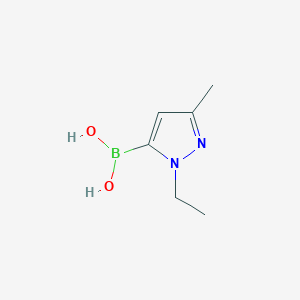
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is a boronic acid derivative featuring a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid typically involves the reaction of 1-Ethyl-3-methyl-1H-pyrazole with a boron-containing reagent. One common method is the reaction of 1-Ethyl-3-methyl-1H-pyrazole with boronic acid or boronate esters under suitable conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. The pyrazole ring in this compound may enhance its binding affinity to certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In biological systems, the boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on enzymes, inhibiting their activity. The pyrazole ring may interact with specific amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory effect.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester.
1H-Pyrazole-4-boronic acid: Lacks the ethyl and methyl substituents on the pyrazole ring.
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. The presence of both ethyl and methyl groups may enhance its solubility and stability compared to other boronic acids.
特性
分子式 |
C6H11BN2O2 |
|---|---|
分子量 |
153.98 g/mol |
IUPAC名 |
(2-ethyl-5-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4,10-11H,3H2,1-2H3 |
InChIキー |
QENRYSYSLKAJJT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN1CC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

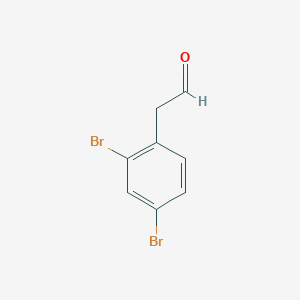

![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
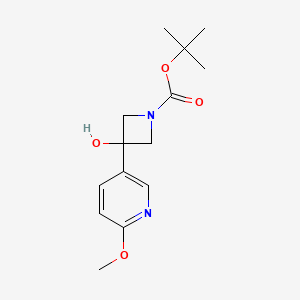
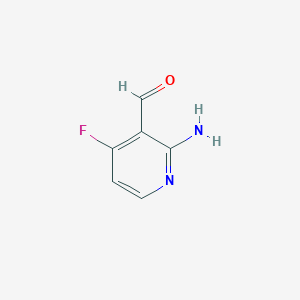
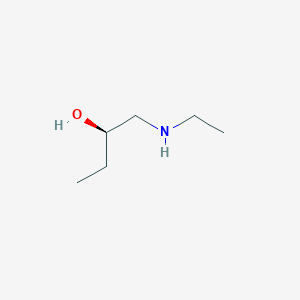
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
